5-(2-fluorophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione
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Overview
Description
5-(2-fluorophenyl)-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione is a complex heterocyclic compound It features a unique tricyclic structure incorporating fluorine, sulfur, and nitrogen atoms
Mechanism of Action
Target of Action
The primary target of 3-(2-fluorophenyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is the bromo-adjacent homology domain 2 (BAH2) of DNA methyltransferase 1 (DNMT1) . DNMT1 is an enzyme responsible for maintaining methylation patterns following DNA replication, playing a crucial role in the preservation of epigenetic information and ensuring genomic stability .
Mode of Action
It is known that the compound interacts with its target, dnmt1, leading to changes in the methylation status of dna . This interaction could potentially inhibit the function of DNMT1, thereby affecting the methylation pattern of DNA .
Biochemical Pathways
The compound’s interaction with DNMT1 affects the DNA methylation pathway . DNA methylation is a biochemical process essential for normal development in higher organisms. It involves the addition of a methyl group to the 5 carbon of the cytosine ring resulting in 5-methylcytosine . Changes in DNA methylation status can lead to alterations in gene expression, which may have downstream effects on various biological processes .
Result of Action
The result of the compound’s action is a change in the methylation status of DNA, which can lead to alterations in gene expression . This can have various molecular and cellular effects, depending on the specific genes affected . In some cases, this may lead to antitumor activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluorophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione typically involves multi-step reactions. One common approach is the transition metal-free one-pot cascade synthesis. This method involves the reaction of keto acids with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature . This environmentally benign method yields good to excellent results.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification techniques are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(2-fluorophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced tricyclic derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-(2-fluorophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure and functional groups.
Materials Science: Investigation of its properties for use in organic electronics or as a building block for advanced materials.
Biological Studies: Exploration of its biological activity, including potential anti-inflammatory or antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
7-oxa-2-azatricyclo[7.4.0.02,6]trideca-1(9),10,12-trien-3-ones: These compounds share a similar tricyclic structure but differ in the presence of oxygen and nitrogen atoms.
9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trienes: These compounds have a similar core structure but differ in the substitution pattern and functional groups.
Uniqueness
5-(2-fluorophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione is unique due to the presence of a fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of sulfur and nitrogen atoms in the tricyclic structure also contributes to its distinct properties.
Properties
IUPAC Name |
5-(2-fluorophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8FN3O2S/c16-9-5-1-2-6-10(9)19-14(20)12-11(18-15(19)21)8-4-3-7-17-13(8)22-12/h1-7H,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSXPOJNVBMTMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C4=C(S3)N=CC=C4)NC2=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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